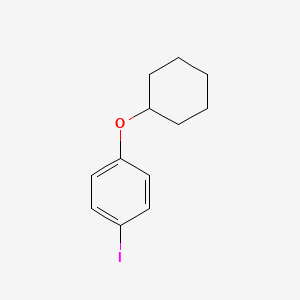

1-(Cyclohexyloxy)-4-iodobenzene

CAS No.:

Cat. No.: VC13405451

Molecular Formula: C12H15IO

Molecular Weight: 302.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15IO |

|---|---|

| Molecular Weight | 302.15 g/mol |

| IUPAC Name | 1-cyclohexyloxy-4-iodobenzene |

| Standard InChI | InChI=1S/C12H15IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

| Standard InChI Key | AYNLKAYCBCEOMJ-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)OC2=CC=C(C=C2)I |

| Canonical SMILES | C1CCC(CC1)OC2=CC=C(C=C2)I |

Introduction

1-(Cyclohexyloxy)-4-iodobenzene is an organic compound belonging to the class of aromatic ethers. It consists of a benzene ring substituted with an iodine atom and a cyclohexyloxy group. This compound is notable for its unique structural features, which impart distinct chemical and biological properties.

Synthesis Methods

1-(Cyclohexyloxy)-4-iodobenzene can be synthesized through several methods. A common approach involves the reaction of 4-iodophenol with cyclohexanol in the presence of a dehydrating agent such as sulfuric acid or phosphorus oxychloride. This reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and optimized reaction conditions help scale up production while maintaining product quality.

Applications in Scientific Research

1-(Cyclohexyloxy)-4-iodobenzene has several applications in scientific research:

-

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

-

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

-

Material Science: Used in the preparation of functional materials with specific properties.

-

Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 1-(Cyclohexyloxy)-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its interactions with molecular targets such as enzymes or receptors are of interest. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Biological Activity

Research indicates that compounds similar to 1-(Cyclohexyloxy)-4-iodobenzene have shown promising anticancer properties. For instance, studies on related iodinated compounds demonstrate significant cytotoxic activity against various cancer cell lines. The inhibition of oxidative phosphorylation (OXPHOS) has been identified as a potential mechanism through which these compounds exert their anticancer effects.

Cytotoxicity Studies

-

IC₅₀ Values: Many iodinated compounds exhibit IC₅₀ values in the nanomolar range against cancer cells, suggesting potent inhibitory effects on tumor growth.

-

Structure-Activity Relationship (SAR): The optimization of similar compounds has led to the identification of highly potent OXPHOS inhibitors, emphasizing the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

1-(Cyclohexyloxy)-4-iodobenzene is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions such as halogen exchange or cross-coupling reactions. The cyclohexyloxy group also imparts distinct steric and electronic properties, influencing the compound’s reactivity and interactions with other molecules.

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| 1-(Cyclohexyloxy)-4-iodobenzene | C₁₂H₁₅IO | Presence of iodine atom for specific chemical reactions |

| 1-(Cyclohexyloxy)-4-bromobenzene | C₁₂H₁₅BrO | Bromine atom instead of iodine |

| 1-(Cyclohexyloxy)-4-chlorobenzene | C₁₂H₁₅ClO | Chlorine atom instead of iodine |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume